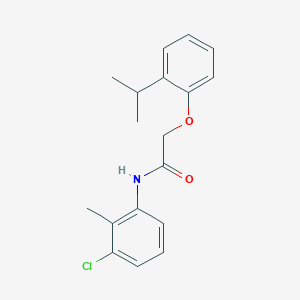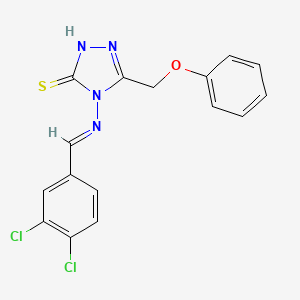
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a propan-2-ylphenoxy group attached to an acetamide moiety
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of specialty chemicals or materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Moiety: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Substitution Reactions:
Ether Formation: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the phenyl rings or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
作用機序
The mechanism by which N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering cellular pathways and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-(2-propylphenoxy)acetamide
- N-(3-chloro-2-methylphenyl)-2-(2-isopropylphenoxy)acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both chloro and propan-2-yl groups
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOKFXQJDYPVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC=CC=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[5-(diethylaminomethyl)-2-phenylfuran-3-yl]-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone](/img/structure/B5519188.png)
![N-(2-METHOXY-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)FURAN-2-CARBOXAMIDE](/img/structure/B5519195.png)
![N-(3-acetylphenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519208.png)
![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)
![[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl] methyl carbonate](/img/structure/B5519217.png)
![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)


![methyl 3-[(2-methoxyphenyl)carbonylamino]benzoate](/img/structure/B5519237.png)
![1-METHYL-14-PROPYL-3,12-DIAZATETRACYCLO[10.3.1.1~3,14~.0~5,10~]HEPTADECA-5(10),6,8-TRIENE-4,11,15-TRIONE](/img/structure/B5519244.png)
![3-methyl-8-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5519252.png)
![5-ACETYL-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-6-METHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5519282.png)
![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)
![2-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5519300.png)
